6-(3-Aminopiperidin-1-yl)nicotinonitrile
CAS No.:
Cat. No.: VC14083962
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N4 |
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Molecular Weight | 202.26 g/mol |
IUPAC Name | 6-(3-aminopiperidin-1-yl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C11H14N4/c12-6-9-3-4-11(14-7-9)15-5-1-2-10(13)8-15/h3-4,7,10H,1-2,5,8,13H2 |
Standard InChI Key | UROQVLYGDQAYKP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)C2=NC=C(C=C2)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
6-(3-Aminopiperidin-1-yl)nicotinonitrile (C₁₁H₁₃N₅) consists of a pyridine core substituted with a nitrile group at the third position and a 3-aminopiperidine moiety at the sixth position. The piperidine ring introduces a secondary amine, which enhances the molecule’s potential for hydrogen bonding and interaction with biological targets. Key physicochemical properties inferred from analogous nicotinonitriles include:
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Molecular weight: 215.26 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the nitrile and amine functionalities .
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Tautomerism: The nitrile group may participate in tautomeric equilibria under specific conditions, as observed in structurally related pyridine-3-carbonitriles .
The stereochemistry of the 3-aminopiperidine group could influence biological activity, though specific data on enantiomeric forms remain unexplored.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-(3-Aminopiperidin-1-yl)nicotinonitrile likely follows nucleophilic aromatic substitution (NAS) strategies employed for analogous compounds . A plausible route involves:
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Preparation of 6-chloronicotinonitrile:
Chlorination of nicotinonitrile derivatives using phosphorus oxychloride (POCl₃) or phosphorous pentachloride (PCl₅) . For example, 2-chloro-6-(naphthalen-1-yl)nicotinonitrile was synthesized by refluxing with PCl₅ in POCl₃ . -
Amination with 3-aminopiperidine:
Substitution of the chlorine atom with 3-aminopiperidine under reflux in a polar solvent (e.g., ethanol or acetonitrile). This step mirrors the synthesis of 2-(octylazanediyl)bis(nicotinonitrile) derivatives reported in .
Reaction Scheme:
Optimization and Yield
Yields for similar NAS reactions range from 60–85%, depending on reaction time, temperature, and stoichiometry . Catalytic additives such as ammonium acetate or piperidine may enhance reactivity, as demonstrated in the synthesis of nicotinonitrile-thiophene hybrids .
Spectroscopic Characterization
Data from analogous compounds provide insights into expected spectral features:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry (MS)
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Molecular ion peak: m/z 215 [M]⁺.
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Fragmentation patterns likely include loss of the nitrile group (–C≡N, Δ m/z 26) and piperidine ring cleavage .
Biological Activity and Applications
Enzymatic Interactions
In M. cartusiana snails, nicotinonitriles reduced acetylcholinesterase (AChE) activity by 1.09–1.29-fold, suggesting neurotoxic effects . This compound may similarly inhibit AChE, disrupting neurotransmission in target organisms.
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